2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide
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Overview
Description
2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide is a chemical compound that features a chloroacetamide group attached to a cyclopropyl ring, which is further substituted with a methoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide typically involves the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Methoxypyridinyl Group: The methoxypyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a methoxy group donor.
Attachment of the Chloroacetamide Group: The final step involves the reaction of the cyclopropyl intermediate with chloroacetyl chloride in the presence of a base to form the desired chloroacetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The chloroacetamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: A derivative with a hydroxymethyl group instead of the methoxypyridinyl group.
2-Chloro-4-methoxypyridine: A compound with a similar pyridine structure but lacking the cyclopropyl and acetamide groups.
N-(2,6-Dimethylphenyl)chloroacetamide: A chloroacetamide derivative with a dimethylphenyl group.
Uniqueness
2-Chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide is unique due to the combination of its chloroacetamide, cyclopropyl, and methoxypyridinyl groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
2-chloro-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-16-10-6-8(2-5-13-10)11(3-4-11)14-9(15)7-12/h2,5-6H,3-4,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJQTAYRUOFLIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C2(CC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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